methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate
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Overview
Description
Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a cyanopropenoyl group, which is further substituted with a butoxyphenyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-butoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Amines or alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties, commonly used as a preservative.
4-Butoxybenzaldehyde: An aromatic aldehyde used in organic synthesis and as a fragrance ingredient.
Malononitrile: A versatile reagent in organic synthesis, used in the formation of various heterocyclic compounds.
Uniqueness
Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate stands out due to its complex structure, which combines multiple functional groups, leading to unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-4-13-27-19-9-5-16(6-10-19)14-18(15-23)22(25)28-20-11-7-17(8-12-20)21(24)26-2/h5-12,14H,3-4,13H2,1-2H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRPUWLUYTPSG-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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